molecular formula C9H10N2O4 B067921 4-Acetamido-3-amino-5-hydroxybenzoic acid CAS No. 162252-46-2

4-Acetamido-3-amino-5-hydroxybenzoic acid

Cat. No.: B067921
CAS No.: 162252-46-2
M. Wt: 210.19 g/mol
InChI Key: CALDTVBHJMBRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID is an organic compound belonging to the class of acylaminobenzoic acids It is characterized by the presence of an acetylamino group, an amino group, and a hydroxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID typically involves multiple steps, including acetylation, amination, and hydroxylation reactions. One common method involves the acetylation of 4-aminobenzoic acid, followed by nitration and reduction to introduce the amino and hydroxy groups. The reaction conditions often include the use of acetic anhydride, nitric acid, and reducing agents such as hydrogen gas or metal catalysts .

Industrial Production Methods

In industrial settings, the production of 4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the hydroxy group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry .

Biological Activity

4-Acetamido-3-amino-5-hydroxybenzoic acid, also known as paracetamol or acetaminophen, is an organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of acylaminobenzoic acids and is characterized by the presence of an acetylamino group, an amino group, and a hydroxy group attached to a benzoic acid core. This article explores its biological activities, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

This compound exhibits a molecular weight of 178.19 g/mol and is soluble in water, which facilitates its bioavailability in biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites on proteins, while the hydroxy group participates in redox reactions. These interactions modulate enzyme activity, leading to various biological effects including analgesic and anti-inflammatory properties.

Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. A study demonstrated that derivatives of this compound showed improved binding affinity to the COX-2 receptor, which is crucial for pain modulation. In vivo studies revealed that doses of 20 mg/kg reduced pain activity significantly compared to control groups .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In experiments involving carrageenan-induced paw edema models, it significantly reduced edema formation, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The hydroxy group in the compound contributes to its antioxidant capacity. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Analgesic EffectsDemonstrated significant reduction in pain behavior in animal models at doses of 20 mg/kg .
Study 2 Anti-inflammatory ActivityShowed reduction in edema formation in carrageenan-induced models .
Study 3 Antioxidant CapacityExhibited strong free radical scavenging activity, enhancing cellular protection.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid and 4-(acetylamino)-3-amino benzoic acid. The following table summarizes their distinct features:

Compound NameStructureBiological Activity
This compoundContains acetylamino and hydroxy groupsAnalgesic, anti-inflammatory, antioxidant
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acidContains nitro group instead of aminoPotentially lower analgesic activity compared to the primary compound
4-(Acetylamino)-3-amino benzoic acidLacks hydroxy groupWeaker antioxidant properties

Properties

IUPAC Name

4-acetamido-3-amino-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-4(12)11-8-6(10)2-5(9(14)15)3-7(8)13/h2-3,13H,10H2,1H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALDTVBHJMBRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332224
Record name 4-acetamido-3-amino-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162252-46-2
Record name 4-(Acetylamino)-3-amino-5-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162252-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-acetamido-3-amino-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.